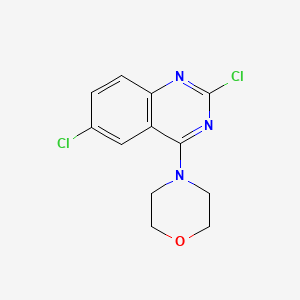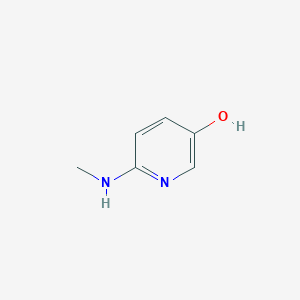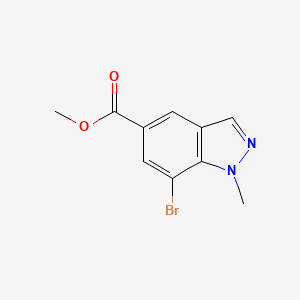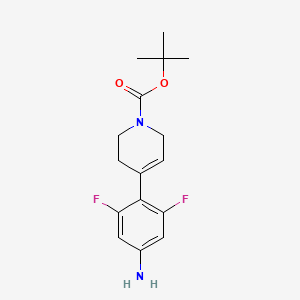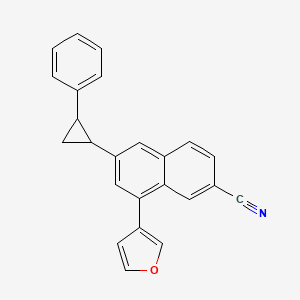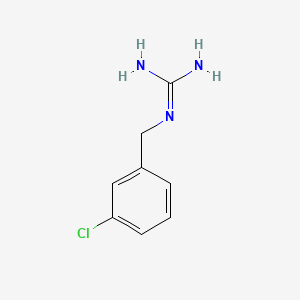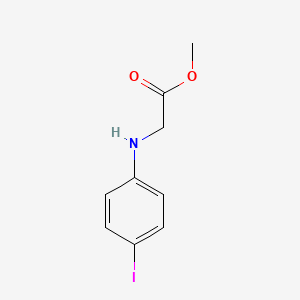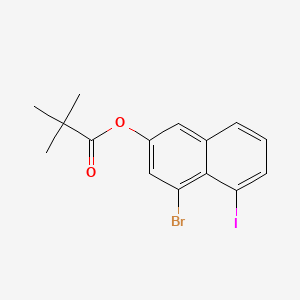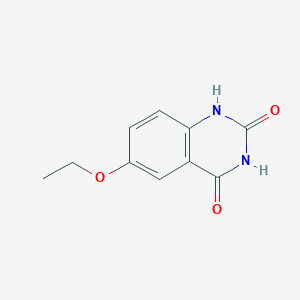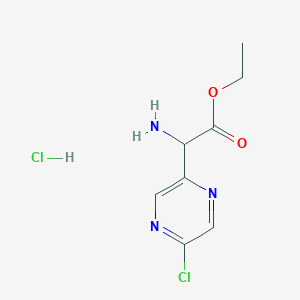
6-Methoxy-2,7-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-2,7-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole: is an organic compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a boronate ester group, which is known for its utility in various organic synthesis reactions. The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2,7-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole typically involves the borylation of an indazole precursor. The reaction is often carried out using a palladium catalyst in the presence of a base. The general reaction conditions include:
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Catalyst: Palladium acetate (Pd(OAc)₂)
Base: Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the borylation process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The boronate ester group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: H₂O₂, KMnO₄, in solvents like water or acetone, at room temperature to 50°C.
Reduction: NaBH₄, LiAlH₄, in solvents like ethanol or ether, at room temperature to 50°C.
Substitution: Palladium catalysts, bases like K₂CO₃, in solvents like THF or DMF, at 80-100°C.
Major Products:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced indazole derivatives.
Substitution: Formation of biaryl compounds through Suzuki-Miyaura coupling.
Aplicaciones Científicas De Investigación
Chemistry: The compound is widely used as an intermediate in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling reactions. It is also used in the synthesis of complex heterocyclic compounds.
Biology: In biological research, the compound is used as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals.
Medicine: The compound’s derivatives have shown potential in medicinal chemistry for the development of drugs targeting various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, the compound is used in the production of advanced materials, including organic semiconductors and polymers.
Mecanismo De Acción
The mechanism of action of 6-Methoxy-2,7-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can undergo nucleophilic attack, leading to the formation of new carbon-carbon bonds. The compound’s molecular targets and pathways depend on the specific reactions it undergoes, such as cross-coupling reactions in organic synthesis.
Comparación Con Compuestos Similares
- 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Comparison:
- 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar in structure but lacks the indazole core, making it less versatile in heterocyclic synthesis.
- 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: Contains two boronate ester groups, making it useful in the synthesis of more complex polymers and materials.
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Contains a phenol group, which provides different reactivity compared to the indazole derivative.
Propiedades
Fórmula molecular |
C16H23BN2O3 |
|---|---|
Peso molecular |
302.2 g/mol |
Nombre IUPAC |
6-methoxy-2,7-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole |
InChI |
InChI=1S/C16H23BN2O3/c1-10-13-11(9-19(6)18-13)8-12(14(10)20-7)17-21-15(2,3)16(4,5)22-17/h8-9H,1-7H3 |
Clave InChI |
TWYDHJWVJRQWHS-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CN(N=C3C(=C2OC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(2-Methyl-[1,3]dioxolan-2-yl)-thiazol-2-yl]-methylamine](/img/structure/B13928202.png)
![3-(5-Chlorooxazolo[5,4-b]pyridine-2-yl)benzonitrile](/img/structure/B13928203.png)
![Tert-butyl (6-(cyanomethyl)spiro[3.3]heptan-2-YL)carbamate](/img/structure/B13928204.png)

